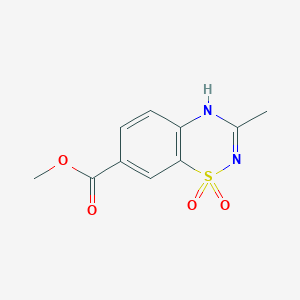

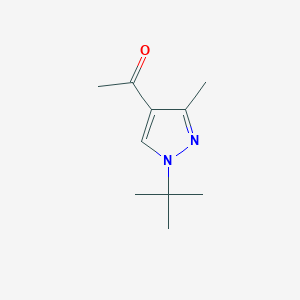

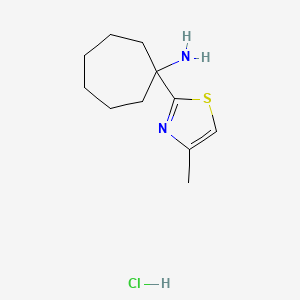

![molecular formula C56H41N3 B1522081 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine CAS No. 1073183-32-0](/img/structure/B1522081.png)

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine

Overview

Description

“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine”, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability .

Molecular Structure Analysis

The molecular formula of “4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is C44H32N2 . It has a high HOMO level and its molecular weight is 588.74 .

Chemical Reactions Analysis

“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is used in OLEDs where it confines the reductant holes that did not recombine with the electrons in the emitting zone . The effects of dopants on the hole-transporting properties of NPB were studied by the time-of-flight technique and admittance spectroscopy .

Physical and Chemical Properties Analysis

“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is a solid with a pale yellow color . It has a melting point of 275-280°C . The HOMO and LUMO energy levels are 5.5 eV and 2.4 eV respectively .

Scientific Research Applications

Electron Transport in Organic Compounds

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine demonstrates electron transporting abilities in organic compounds. Naphthylamine-based hole transporters show significant electron mobilities, useful in organic light-emitting diode (OLED) applications. A study conducted by Tse, Kwok, and So (2006) found that NPB and similar compounds can function as efficient electron transport materials (Tse, Kwok, & So, 2006).

Hole-Transporting Materials for OLEDs

This compound is effective as a hole-transporting material in OLEDs. Zhang et al. (2004) synthesized novel hole-transporting molecules containing 1,4-bis(carbazolyl)benzene, demonstrating their suitability for organic electroluminescent devices (Zhang et al., 2004).

Enhancing Blue Light Emission

The compound is instrumental in the development of blue light-emitting diodes (LEDs). Troadec, Vériot, and Moliton (2002) explored the use of naphthylamine-based molecules in multilayer structures to improve the performance of blue LEDs (Troadec, Vériot, & Moliton, 2002).

White Organic Light-Emitting Diodes

Wang et al. (2007) demonstrated the application of this compound in creating efficient white organic light-emitting diodes. Their research highlights the compound's ability to generate white light in OLEDs with high efficiency (Wang et al., 2007).

Development of Pyridylamine for Electroluminescent Devices

Research by Chen et al. (2001) on new pyridylamine, which includes derivatives of naphthylamine, reveals its suitability as an emitting layer in electroluminescent devices, showing potential for enhanced blue color emission (Chen et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound is the organic light-emitting diodes (OLEDs) and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . It acts as an electron-donor hole-transporting material .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes (positive charges) in OLEDs . This is achieved through the formation of radical cations of the compound, which is reported to have a new absorption band .

Biochemical Pathways

The compound affects the electroluminescence process in OLEDs. When an electric current is applied, the compound helps transport holes to the emissive layer of the OLED, where they can recombine with electrons to emit light .

Result of Action

The action of this compound results in the efficient emission of light in OLEDs. It contributes to the high luminance and power conversion efficiency of these devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s performance can be affected by the conditions under which it is thermally deposited. Furthermore, the compound’s stability and hole-transport capability can be influenced by the specific materials and architecture of the OLED .

Safety and Hazards

Future Directions

“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” has immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . Its use in OLEDs and other organic electronic devices is expected to continue and expand in the future .

Properties

IUPAC Name |

4-N-naphthalen-1-yl-1-N-[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H41N3/c1-4-16-42(17-5-1)43-30-32-48(33-31-43)57(49-34-38-51(39-35-49)58(46-22-6-2-7-23-46)55-28-14-20-44-18-10-12-26-53(44)55)50-36-40-52(41-37-50)59(47-24-8-3-9-25-47)56-29-15-21-45-19-11-13-27-54(45)56/h1-41H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKGGBIOVDMNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H41N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659869 | |

| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073183-32-0 | |

| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

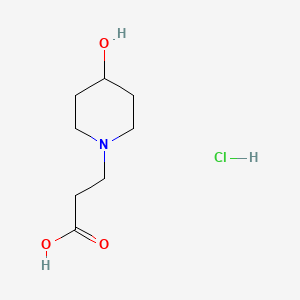

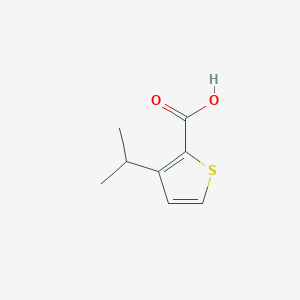

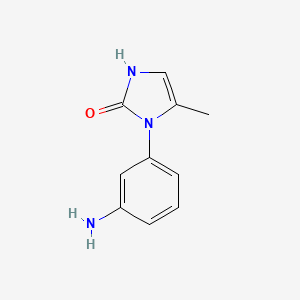

![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)

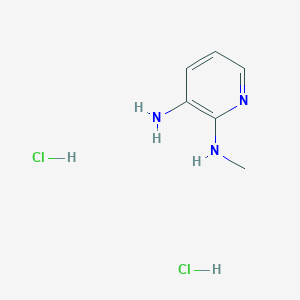

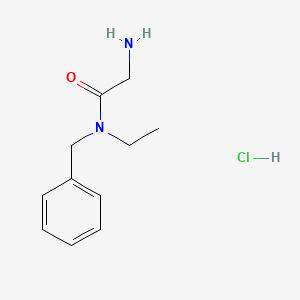

![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)

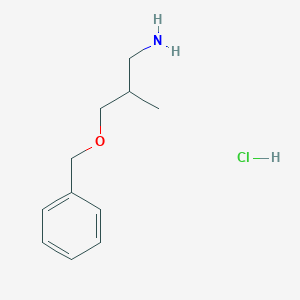

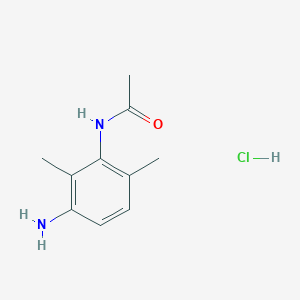

![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)

![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)